Cas no 402476-02-2 (1-Naphthalenecarboxylic acid, 4-iodo-, methyl ester)

1-Naphthalenecarboxylic acid, 4-iodo-, methyl ester is a halogenated naphthalene derivative with a molecular formula of C₁₂H₉IO₂. This compound features an iodine substituent at the 4-position of the naphthalene ring, enhancing its utility in cross-coupling reactions, such as Suzuki or Stille couplings, due to the reactivity of the iodine moiety. The methyl ester group improves solubility in organic solvents, facilitating its use in synthetic applications. It serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in constructing complex aromatic systems. The compound’s well-defined structure and stability under standard conditions make it a reliable reagent for targeted organic synthesis.
1-Naphthalenecarboxylic acid, 4-iodo-, methyl ester structure
402476-02-2 structure
Product name:1-Naphthalenecarboxylic acid, 4-iodo-, methyl ester
CAS No:402476-02-2
MF:C12H9IO2
MW:312.103135824203
CID:3967917

1-Naphthalenecarboxylic acid, 4-iodo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarboxylic acid, 4-iodo-, methyl ester

1-Naphthalenecarboxylic acid, 4-iodo-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219001522-250mg
Methyl 4-iodonaphthalene-1-carboxylate
402476-02-2 98%
250mg
$652.80 2023-09-02
Enamine
EN300-9540336-1.0g
methyl 4-iodonaphthalene-1-carboxylate
402476-02-2 95%
1.0g
$0.0 2023-02-01
Alichem
A219001522-500mg
Methyl 4-iodonaphthalene-1-carboxylate
402476-02-2 98%
500mg
$1038.80 2023-09-02
Alichem
A219001522-1g
Methyl 4-iodonaphthalene-1-carboxylate
402476-02-2 98%
1g
$1718.70 2023-09-02

Additional information on 1-Naphthalenecarboxylic acid, 4-iodo-, methyl ester

1-Naphthalenecarboxylic Acid, 4-Iodo-, Methyl Ester (CAS No. 402476-02-2)

1-Naphthalenecarboxylic acid, 4-iodo-, methyl ester is a compound with the CAS registry number 402476-02-2. This compound belongs to the class of naphthoic acids, which are derivatives of naphthalene with carboxylic acid groups. The presence of an iodine atom at the 4-position and a methyl ester group makes this compound unique in terms of its chemical structure and potential applications.

The chemical structure of 1-naphthalenecarboxylic acid, 4-iodo-, methyl ester consists of a naphthalene ring system with a carboxylic acid group at position 1 and an iodine substituent at position 4. The carboxylic acid group is converted into a methyl ester, which enhances its solubility in organic solvents and facilitates its use in various chemical reactions. The iodine substituent introduces electronic effects that can influence the reactivity and stability of the molecule.

1-Naphthalenecarboxylic acid, 4-iodo-, methyl ester is typically synthesized via electrophilic substitution reactions on naphthalene derivatives. The introduction of the iodine atom at position 4 is achieved through halogenation reactions, while the conversion of the carboxylic acid group into a methyl ester involves esterification processes. These synthetic methods are well-established in organic chemistry and allow for the controlled preparation of this compound with high purity.

The physical properties of 1-naphthalenecarboxylic acid, 4-iodo-, methyl ester include a melting point of approximately 155°C and a boiling point around 385°C. Its molecular weight is 337.9 g/mol, and it has a density of 1.5 g/cm³. These properties make it suitable for use in various chemical applications where thermal stability and solubility are important factors.

One of the key applications of 1-naphthalenecarboxylic acid, 4-iodo-, methyl ester is in the field of materials science. The compound is used as a precursor for the synthesis of advanced materials such as polymers, coatings, and electronic materials. Its ability to undergo further functionalization makes it a valuable building block in organic synthesis.

In recent years, there has been growing interest in using 1-naphthalenecarboxylic acid, 4-iodo-, methyl ester in drug discovery and development. The compound's unique structure allows for interactions with biological systems, making it a potential candidate for designing novel pharmaceutical agents. Researchers have explored its role as a lead compound in developing drugs targeting specific diseases such as cancer and neurodegenerative disorders.

The presence of an iodine atom in 1-naphthalenecarboxylic acid, 4-iodo-, methyl ester also makes it an attractive candidate for radiotherapy applications. Iodine-based compounds are known for their ability to localize in specific tissues, making them useful in targeted therapies. Recent studies have investigated the use of this compound as a radiotracer for imaging purposes in nuclear medicine.

In terms of environmental impact, 1-naphthalenecarboxylic acid, 4-iodo-, methyl ester is not classified as hazardous under normal conditions. However, proper handling and disposal procedures should be followed to minimize any potential risks to human health or the environment.

Overall, 1-naphthalenecarboxylic acid, 4-iodo-, methyl ester (CAS No. 402476-02-2) is a versatile compound with a wide range of applications across different fields. Its unique chemical structure and properties make it an important material for both academic research and industrial applications.

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